molecular formula C6H2Cl2N4 B15349672 4,7-Dichloropteridine CAS No. 826-89-1

4,7-Dichloropteridine

Cat. No.: B15349672
CAS No.: 826-89-1
M. Wt: 201.01 g/mol
InChI Key: GLMLCKFRCXFITK-UHFFFAOYSA-N
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Description

4,7-Dichloropteridine is an organic compound with the molecular formula C6H2Cl2N4. It is a derivative of pteridine, a heterocyclic aromatic organic compound, and contains two chlorine atoms at the 4th and 7th positions of the pteridine ring system

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 4,7-dichloropteridine may involve large-scale chlorination reactors equipped with advanced temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more economically viable for large-scale production.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 4,7-dichloropteridine.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as ammonia (NH3) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of oxidized derivatives, such as this compound-2,6-dione.

  • Reduction: Reduction reactions can produce reduced forms of the compound, such as this compound-2,6-diamine.

  • Substitution: Substitution reactions can result in the formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

4,7-Dichloropteridine has found applications in various scientific research fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Research has explored the use of this compound in the development of new therapeutic agents, particularly in the treatment of certain diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,7-dichloropteridine exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the microorganisms.

Comparison with Similar Compounds

4,7-Dichloropteridine is similar to other pteridine derivatives, such as pteridine, 2,4,7-trichloropteridine, and 2,6-diaminopteridine. its unique chlorine substitution pattern gives it distinct chemical and biological properties compared to these compounds. The presence of chlorine atoms at specific positions can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

826-89-1

Molecular Formula

C6H2Cl2N4

Molecular Weight

201.01 g/mol

IUPAC Name

4,7-dichloropteridine

InChI

InChI=1S/C6H2Cl2N4/c7-3-1-9-4-5(8)10-2-11-6(4)12-3/h1-2H

InChI Key

GLMLCKFRCXFITK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C2C(=N1)C(=NC=N2)Cl)Cl

Origin of Product

United States

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